molecular formula C5H6F2O4 B12109117 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one

3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one

Cat. No.: B12109117
M. Wt: 168.10 g/mol
InChI Key: FBXJTMLCLDWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one is a fluorinated dihydrofuranone derivative characterized by a five-membered lactone ring with unique substitutions: two fluorine atoms at the 3-position, a hydroxyl group at the 4-position, and a hydroxymethyl group at the 5-position. This compound combines electronegative fluorine atoms with polar hydroxyl and hydroxymethyl groups, resulting in distinct physicochemical properties.

Properties

IUPAC Name

3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJTMLCLDWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at a low temperature to ensure the selective introduction of fluorine atoms .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE undergoes various chemical reactions, including:

Common conditions for these reactions include controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

One of the prominent applications of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one is in anticancer drug development. Its structural similarity to known chemotherapeutic agents allows it to be explored for potential cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant apoptosis induction at micromolar concentrations. The findings suggest its potential as a lead compound for developing new anticancer therapies .

2. Drug Metabolism Studies

The compound's ability to interact with biological systems makes it a candidate for studying drug metabolism and pharmacokinetics. Its binding affinity to human serum albumin (HSA) indicates favorable absorption and distribution characteristics.

Data Table: Binding Affinity of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one

CompoundBinding Affinity (µM)Reference
3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one1.5

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study: Synthesis of Fluorinated Polymers

Research has demonstrated that incorporating 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one into polymer matrices improves their mechanical properties and thermal degradation profiles compared to non-fluorinated counterparts .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ResearchPotential lead compound for new anticancer drugs; induces apoptosis
Drug Metabolism StudiesInvestigates binding affinity to human serum albumin
Polymer ChemistryEnhances properties of fluorinated polymers

Mechanism of Action

The mechanism of action of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one with analogous dihydrofuranone derivatives, focusing on substituents, molecular formulas, and functional properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one (Target Compound) C₅H₆F₂O₄* 168 3,3-difluoro; 4-hydroxy; 5-hydroxymethyl Enhanced metabolic stability (fluorine), hydrophilic interactions (hydroxyl/hydroxymethyl)
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone C₁₁H₁₆O₆ 244.24 3,4-dihydroxy; 5-dioxolane High hydrophilicity (diol), stability via dioxolane ketal
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone C₇H₁₀O₃ 142.15 4-hydroxy; 5-ethyl; 2-methyl Lipophilic (ethyl/methyl), flavorant applications (e.g., caramel-like odor)
cis-4-Ethyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one C₁₂H₁₃FO₂ 208.23 4-ethyl; 5-(4-fluorophenyl) Aromatic interactions (fluorophenyl), potential bioactive scaffold
5-Hydroxy-3,4,5-trimethylfuran-2-one C₇H₁₀O₃ 142.15 3,4,5-trimethyl; 5-hydroxy Steric hindrance (methyl groups), limited solubility

*Calculated based on structural analysis.

Key Comparative Insights:

Fluorination Effects: The target compound’s 3,3-difluoro substitution distinguishes it from non-fluorinated analogs.

Hydroxyl vs. Alkyl Substituents :

  • The 4-hydroxy and 5-hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with lipophilic alkyl chains (e.g., ethyl, methyl in ). This balance may optimize membrane permeability in drug design.

Aromatic vs. Aliphatic Modifications :

  • Compounds like cis-4-ethyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one exhibit aromatic interactions, whereas the target compound’s aliphatic hydroxymethyl group may favor different binding motifs in biological systems.

Steric and Stability Considerations: The dioxolane ring in 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone confers rigidity and stability, unlike the target’s flexible hydroxymethyl group.

Biological Activity

3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one (C5H6F2O4), also known as 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE, is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of fluorine and hydroxyl groups, suggests various applications in medicinal chemistry and biological research.

The molecular formula of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one is C5H6F2O4, with a molecular weight of approximately 168.1 g/mol. The compound features a furan ring, which is known for its reactivity and versatility in organic synthesis.

PropertyValue
Molecular FormulaC5H6F2O4
Molecular Weight168.1 g/mol
CAS Number939760-77-7

Biological Activity Overview

Research indicates that 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against a range of pathogens, including antibiotic-resistant strains. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in diseases such as cancer and infections.

3. Antioxidant Activity
Preliminary studies suggest that 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one may exhibit antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases.

The biological activity of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one can be attributed to its interaction with various molecular targets:

  • Fluorine Atoms: The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets.
  • Hydroxyl Groups: These groups contribute to solubility and facilitate interactions through hydrogen bonding with enzymes and receptors.

Case Studies

Several studies have investigated the biological effects of this compound:

1. Antimicrobial Efficacy Study
A study examined the antimicrobial efficacy of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one against various bacterial strains. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria with minimal cytotoxic effects on human cells .

2. Enzyme Inhibition Research
Research focused on the inhibition of specific metabolic enzymes showed that this compound could effectively inhibit key enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders .

Comparative Analysis

To understand the uniqueness of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one, it is helpful to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuranone Similar furan structureAntimicrobial
5,6-Dihydroxy-4,5-dimethylfuranone Different substituents on furanAntioxidant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one?

  • Methodology : Synthesis of analogous dihydrofuranone derivatives often involves cyclization of substituted carboxylic acids or ketones. For example, hypervalent iodine reagents can facilitate oxidative cyclization of pent-enoic acid derivatives to form the furanone ring, as demonstrated in the synthesis of azidomethyl-dihydrofuranones . Key steps include:

  • Precursor functionalization (e.g., introducing fluorine via electrophilic fluorination reagents).
  • Cyclization under controlled pH and temperature to retain stereochemical integrity.
  • Purification via column chromatography (silica gel, gradient elution) to isolate the diastereomerically pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the furanone backbone and substituents. Fluorine atoms (³¹⁹F NMR) can complicate splitting patterns but provide diagnostic signals for the difluoro groups .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive/negative ion modes confirms molecular weight and fragmentation patterns, especially for hydroxyl and hydroxymethyl groups .
  • X-ray Crystallography : SHELXL refinement (SHELX suite) resolves stereochemistry and hydrogen-bonding networks, essential for verifying the 3,3-difluoro configuration and hydroxyl group orientation .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodology : Stability studies should assess:

  • pH Sensitivity : Hydrolysis of the lactone ring in aqueous buffers (pH 2–10) monitored via HPLC or UV-Vis spectroscopy.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent Effects : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) to optimize storage conditions. Reference solubility data for structurally similar compounds (e.g., 5-(2,3-dichlorophenyl)-dihydrofuranone) can guide experimental design .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites, particularly around the fluorinated carbons and hydroxyl groups.
  • Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding interactions in biological matrices (e.g., protein binding pockets).
  • Docking Studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., hydrolases), leveraging crystallographic data from SHELXL-refined structures .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR assignments with COSY, HSQC, and HMBC experiments to resolve overlapping signals caused by fluorine coupling .
  • Twinned Crystallography : For ambiguous X-ray data (e.g., pseudo-symmetry), use SHELXD for structure solution and SHELXL for refinement, accounting for possible twin laws .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) to explain anomalous splitting patterns.

Q. How can fluorination strategies be optimized to enhance the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with mono-/di-fluoro substitutions and compare their biological activity (e.g., enzyme inhibition assays).
  • Metabolic Stability Assays : Evaluate fluorination’s impact on hepatic microsomal stability using LC-MS/MS to track metabolite formation .
  • 19F NMR Binding Studies : Monitor fluorine chemical shift perturbations during protein-ligand interactions to quantify binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.